molecular formula C11H9ClN2O B12922735 4-Chloro-6-methyl-2-phenyl-3(2H)-pyridazinone CAS No. 5435-35-8

4-Chloro-6-methyl-2-phenyl-3(2H)-pyridazinone

Cat. No.: B12922735
CAS No.: 5435-35-8
M. Wt: 220.65 g/mol
InChI Key: HVJSJPYRXAGBII-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-2-phenyl-3(2H)-pyridazinone (PubChem CID: 228470) is a functionalized pyridazinone derivative of significant interest in pharmaceutical and agrochemical research . The pyridazinone core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and presence in compounds investigated for cardiovascular, anticancer, and anti-inflammatory applications . The specific substitution pattern on this molecule—featuring a chloro group at the 4-position, a methyl group at the 6-position, and a phenyl ring at the 2-position—makes it a versatile synthetic intermediate for further structure-activity relationship (SAR) studies. This compound is particularly valuable for researchers exploring new chemical entities. The chloro group is a key reactive site, allowing for nucleophilic substitution reactions to introduce various amines, alcohols, and other functional groups, thereby creating a diverse library of analogs . The presence of the 2-phenyl substituent is a common feature in many bioactive molecules, influencing the compound's lipophilicity and potential for π- stacking interactions with biological targets . Researchers utilize this reagent in the design and synthesis of novel molecules targeting enzyme systems such as phosphodiesterases (PDEs) and tyrosine kinases, which are implicated in conditions ranging from cardiovascular diseases to cancer . Its primary research value lies in its role as a building block for developing potential vasodilators, cardiotonic agents, and targeted anticancer therapies, reflecting the broad potential of the pyridazinone chemotype . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-chloro-6-methyl-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-8-7-10(12)11(15)14(13-8)9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJSJPYRXAGBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C(=C1)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202728
Record name 4-Chloro-6-methyl-2-phenyl-3(2H)-pyridazinone
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Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5435-35-8
Record name 4-Chloro-6-methyl-2-phenyl-3(2H)-pyridazinone
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Record name NSC21424
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Record name 4-Chloro-6-methyl-2-phenyl-3(2H)-pyridazinone
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Record name 4-Chloro-6-methyl-2-phenyl-3(2H)-pyridazinone
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Preparation Methods

Condensation of Hydrazine with Carbonyl Precursors

  • The core pyridazinone ring is formed by the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds or diketones. For 4-chloro-6-methyl-2-phenyl-3(2H)-pyridazinone, the starting materials typically include a methyl-substituted diketone and phenyl-substituted hydrazine or equivalents.

  • The condensation proceeds under reflux conditions in suitable solvents such as ethanol or acetic acid, facilitating ring closure and formation of the pyridazinone scaffold.

Purification

  • The crude this compound can be purified by recrystallization from solvents such as hot dimethylformamide followed by addition of isopropanol and cooling to induce crystallization.

  • Further washing with 2-propanol and drying yields the purified compound with high yield and purity.

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
Pyridazinone ring formation Hydrazine + methyl-substituted diketone Reflux (EtOH) 4–6 70–80 Standard condensation reaction
Chlorination at 4-position POCl3 + DMF (Vilsmeier reagent) 75–90 4–5 90–96 Conversion of keto to chloro group
Quenching and isolation Ice-cold water quench (<40°C) Ambient Precipitation of product
Purification Recrystallization (DMF/isopropanol) 10–100 80 High purity product
  • The use of the Vilsmeier reagent (POCl3 and DMF) is critical for selective chlorination at the 4-position without unwanted formylation, which is a common side reaction in similar heterocyclic systems.

  • Reaction temperature and time are optimized to balance conversion and minimize decomposition; 85°C for 4.5 hours is reported as optimal.

  • Cooling the reaction mixture before quenching prevents hydrolysis side reactions and improves product isolation.

  • Purification by recrystallization from DMF and isopropanol provides a high yield (up to 80%) of pure this compound.

  • Alternative synthetic routes involving Friedel-Crafts reactions and halogenation have been explored for related pyridazinone derivatives, but the POCl3/DMF method remains the most efficient for this compound.

The preparation of this compound is effectively achieved through a two-step process involving:

  • Formation of the pyridazinone ring via condensation of hydrazine derivatives with appropriate carbonyl precursors.

  • Selective chlorination at the 4-position using phosphorus oxychloride and dimethylformamide as a Vilsmeier-type chlorinating agent.

This method provides high yields, operational simplicity, and product purity suitable for further applications in pharmaceutical and chemical research.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-2-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different substituted pyridazinones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dihydropyridazinones.

Scientific Research Applications

Anticancer Activity

Research indicates that pyridazinones, including 4-Chloro-6-methyl-2-phenyl-3(2H)-pyridazinone, exhibit significant anticancer properties. Various derivatives have been synthesized and tested against multiple cancer cell lines, demonstrating cytotoxic effects. For instance:

  • A series of 6-(4-Hydroxy-2-Methylphenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazine derivatives showed high activity against leukemia and breast cancer cell lines with GI50 values below 2 µM .
  • Another study reported that specific pyridazinone derivatives inhibited tumor growth in resistant cancer models, highlighting their potential as effective anticancer agents .

Anti-inflammatory Effects

Pyridazinones are also noted for their anti-inflammatory properties. Compounds derived from this class have demonstrated the ability to inhibit cyclooxygenase enzymes (COX) and reduce inflammation in various models:

  • Certain derivatives exhibited comparable anti-inflammatory activity to established drugs like celecoxib in rat models .

Analgesic Properties

Studies have shown that some pyridazinone derivatives possess analgesic effects, with certain compounds demonstrating superior efficacy compared to traditional analgesics such as aspirin .

Antimicrobial Activity

The antimicrobial potential of pyridazinones has been explored extensively:

  • Recent studies synthesized new derivatives that displayed significant antibacterial and antifungal activities against pathogenic strains, suggesting their utility as alternative antimicrobial agents .

Antihypertensive Activity

Some derivatives of this compound have been evaluated for antihypertensive effects, showing promising results in lowering blood pressure in animal models .

Agricultural Applications

Pyridazinones are utilized in agriculture primarily as pesticides, herbicides, and fungicides due to their effectiveness in controlling various pests and diseases.

Insecticides and Acaricides

Research has led to the development of specific pyridazinone-based insecticides that target mite populations effectively. These compounds are designed to minimize environmental impact while providing selective pest control .

Fungicides

The antifungal properties of pyridazinones make them suitable candidates for developing new fungicides aimed at protecting crops from fungal infections. Their efficacy against specific fungal pathogens has been documented in various studies .

Case Studies

Study Findings Applications
Youness Boukharsa et al. (2014)Synthesized a series of pyridazinone derivatives with notable anticancer activity against multiple cell linesAnticancer agents
Taleb H. et al. (2010)Developed new pyridazinone derivatives exhibiting potent anti-inflammatory effectsAnti-inflammatory drugs
Didem Tiryaki et al. (2020)Evaluated new 2,6-disubstituted-pyridazinones for antimicrobial activity against pathogenic strainsAntimicrobial agents

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-2-phenyl-3(2H)-pyridazinone would depend on its specific biological activity. Generally, it might interact with specific enzymes or receptors in the body, leading to its observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone)
  • Substituents: Ethoxy (C4), methyl (C2), morpholino (C5).
  • Activity : Clinically used for pain and inflammation due to COX inhibition .
  • Comparison: The absence of a morpholino group and presence of a chlorine atom in 4-chloro-6-methyl-2-phenyl-3(2H)-pyridazinone may reduce COX selectivity but improve metabolic stability .
6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone (Compound 21)
  • Substituents : Piperazinyl-fluorophenyl (C6).
  • Activity : Anti-inflammatory potency comparable to indomethacin .
4-Amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone (Piaz et al., 1996)
  • Substituents: Amino (C4), vinyl (C5).
  • Activity: 30× more potent than Emorfazone in antinociceptive assays .
  • Comparison : The chlorine at C4 in the target compound may enhance electrophilicity, favoring covalent binding to targets, but the absence of a vinyl group at C5 could limit membrane permeability .

Pharmacological Potential

Compound Key Activities SAR Insights References
This compound Potential COX inhibition, moderate lipophilicity Chlorine at C4 enhances electrophilicity; methyl at C6 limits steric hindrance
TZC-5665 (Cardiotonic agent) Negative chronotropic/inotropic effects Piperazine and trifluoromethyl groups enable PDE-III inhibition
4-Benzylidene-6-(4-Cl-phenyl)-pyridazinone Anticonvulsant (MES model) Benzylidene groups enhance CNS penetration

Key Research Findings

  • Anti-Inflammatory Potential: Chlorine at C4 in pyridazinones correlates with COX-2 selectivity, as seen in RS-57067 derivatives . However, the target compound’s methyl at C6 may reduce potency compared to piperazinyl analogues .
  • Anticonvulsant Activity: Substituted pyridazinones exhibit MES model efficacy, though the target compound’s phenyl group at C2 may limit blood-brain barrier permeability compared to benzylidene derivatives .

Biological Activity

4-Chloro-6-methyl-2-phenyl-3(2H)-pyridazinone is a compound belonging to the pyridazinone family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₉ClN₂O, with a molecular weight of approximately 220.65 g/mol. Its structure features a pyridazine ring with a chloro substituent, a methyl group, and a phenyl group, which contribute to its unique chemical reactivity and biological activity.

Property Details
Molecular FormulaC₁₁H₉ClN₂O
Molecular Weight220.65 g/mol
Structural FeaturesPyridazine ring with chloro, methyl, and phenyl groups

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Anticancer Activity

Pyridazinones have been studied for their potential anticancer properties. For instance, derivatives of pyridazinones have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound has been noted to inhibit specific kinases involved in cancer progression.

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and enzymes. This activity is crucial for the development of treatments for chronic inflammatory diseases.

Antimicrobial Effects

Pyridazinones are recognized for their antimicrobial properties, including antibacterial and antifungal activities. The presence of the chloro group in this compound may enhance its interaction with microbial targets.

The mechanisms underlying the biological activities of this compound are still under investigation. However, studies suggest that it may interact with various biological macromolecules, including enzymes and receptors:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in cell signaling pathways related to cancer.
  • Receptor Modulation : It has been suggested that this pyridazinone could act on cannabinoid receptors, influencing pathways related to pain and inflammation .
  • Antioxidant Activity : Some studies indicate that pyridazinones can scavenge free radicals, contributing to their anti-inflammatory effects .

Case Studies and Research Findings

Several studies have explored the biological activity of pyridazinones, including this compound:

  • In Vitro Studies : In vitro assays have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent.
    Cell Line IC50 (µM)
    MCF70.46
    HCT1161.1
    NCI-H4600.03
  • Binding Affinity Studies : Research has indicated that derivatives of this compound can bind selectively to cannabinoid receptors, showing promise as therapeutic agents for pain management .
  • Molecular Docking Studies : Docking simulations reveal favorable interactions between the compound and target proteins, supporting its potential as a lead compound in drug development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-chloro-6-methyl-2-phenyl-3(2H)-pyridazinone and its derivatives?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazines with diketones or via substitution reactions on preformed pyridazinone scaffolds. For example, ethyl 2-(4-(4-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)acetate derivatives were synthesized using nucleophilic substitution at the C-4 position of pyridazinone, followed by esterification . Key steps include refluxing in ethanol with catalytic acid (e.g., H2_2SO4_4) and purification via column chromatography (silica gel, hexane/ethyl acetate).

Q. How can the purity and structural integrity of synthesized this compound derivatives be validated?

  • Methodological Answer :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm (C18 column, methanol/water mobile phase) .
  • Structural Confirmation :
  • FT-IR : Look for C=O stretch at ~1670 cm1^{-1} (pyridazinone ring) and C-Cl stretch at ~750 cm1^{-1} .
  • 1^1H NMR : Aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.3–2.5 ppm), and pyridazinone NH (δ 10.2–10.5 ppm) .

Q. What preliminary biological assays are recommended for screening pyridazinone derivatives?

  • Methodological Answer :

  • Cardiotonic Activity : Measure left atrial tension in isolated guinea pig heart models at 106^{-6}–104^{-4} M concentrations .
  • Antiplatelet Activity : ADP-induced platelet aggregation assays using human platelet-rich plasma (IC50_{50} determination) .
  • Antimicrobial Screening : Disc diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 100 µg/mL .

Advanced Research Questions

Q. How do substituents at the C-4 and C-6 positions influence the biological activity of pyridazinone derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • C-4 Chlorine : Enhances electrophilicity, improving binding to thrombin receptors (antiplatelet activity) .
  • C-6 Methyl/Phenyl : Hydrophobic interactions with cardiac sarcoplasmic reticulum Ca2+^{2+}-ATPase (positive inotropic effect) .
  • Example : 2,3-Dichloro-N-(4-(4-methyl-6-oxopyridazin-3-yl)phenyl)benzamide showed 2× higher cardiotonic activity than levosimendan due to electron-withdrawing Cl groups enhancing receptor affinity .

Q. What crystallographic techniques are used to resolve molecular conformations of pyridazinone derivatives?

  • Methodological Answer :

  • Single-Crystal X-Ray Diffraction : For 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one, data collected at 150 K (Mo-Kα radiation, λ = 0.71073 Å). Hydrogen-bonding networks (e.g., N–H···O) stabilize the half-chair conformation of the dihydropyridazinone ring .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., 12% H···H, 9% C···H contacts) to explain packing efficiency .

Q. How can contradictory biological data (e.g., varying IC50_{50} values across studies) be systematically addressed?

  • Methodological Answer :

  • Standardized Assay Conditions : Control variables like platelet concentration (2×108^8 cells/mL) and ADP concentration (20 µM) .
  • Metabolic Stability Testing : Incubate compounds with liver microsomes (human/rat) to assess CYP450-mediated degradation .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to compare binding poses of active vs. inactive analogs .

Key Recommendations for Researchers

  • Prioritize substituent modifications at C-4 and C-6 for SAR studies.
  • Combine crystallography with Hirshfeld analysis to predict solubility and bioavailability.
  • Address assay variability by adopting OECD guidelines for in vitro pharmacological testing.

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